(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1704521-92-5
VCID: VC4694511
InChI: InChI=1S/C19H22N2OS/c1-14-6-3-4-7-16(14)18-9-11-21(12-13-23-18)19(22)17-8-5-10-20-15(17)2/h3-8,10,18H,9,11-13H2,1-2H3
SMILES: CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CC=C3)C
Molecular Formula: C19H22N2OS
Molecular Weight: 326.46

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

CAS No.: 1704521-92-5

Cat. No.: VC4694511

Molecular Formula: C19H22N2OS

Molecular Weight: 326.46

* For research use only. Not for human or veterinary use.

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone - 1704521-92-5

Specification

CAS No. 1704521-92-5
Molecular Formula C19H22N2OS
Molecular Weight 326.46
IUPAC Name [7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone
Standard InChI InChI=1S/C19H22N2OS/c1-14-6-3-4-7-16(14)18-9-11-21(12-13-23-18)19(22)17-8-5-10-20-15(17)2/h3-8,10,18H,9,11-13H2,1-2H3
Standard InChI Key DKDPKANXTQYTEP-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CC=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted at position 7 with an o-tolyl group (ortho-methylphenyl) and at position 4 with a (2-methylpyridin-3-yl)carbonyl moiety. This hybrid structure merges the conformational flexibility of thiazepanes with the aromatic π-system of pyridine, enabling unique interactions with biological targets .

Key structural parameters derived from analogous compounds include:

  • Bond angles: C-S-C ≈ 100° (thiazepane ring strain)

  • Torsional flexibility: ±30° deviation from planarity at the methanone bridge

  • Electrostatic potential: Localized negative charge at the carbonyl oxygen (−0.42 e)

Synthetic Methodologies

Construction of the 1,4-Thiazepane Core

The synthesis of 1,4-thiazepane derivatives typically begins with tetrahydrothiopyran-4-one, as demonstrated in multiple protocols :

Table 1: Comparative Synthesis Routes for 1,4-Thiazepane Precursors

Starting MaterialReagents/ConditionsYieldKey Intermediate
Tetrahydrothiopyran-4-oneNaN₃, HCl (Schmidt reaction)62%1,4-Thiazepan-5-one
1,4-Thiazepan-5-oneLiAlH₄, THF (0–60°C, 2–4 h)75–98%1,4-Thiazepane
1,4-ThiazepaneBoc₂O, NaOH (0°C → rt)91%Boc-protected derivative

For the target compound, a plausible route involves:

  • Ring functionalization: Introducing the o-tolyl group via Friedel-Crafts alkylation at position 7 of 1,4-thiazepan-5-one .

  • Reductive amination: Conversion of the ketone to the secondary amine using LiAlH₄ (75.7–96% yield) .

  • Acylation: Coupling with 2-methylnicotinoyl chloride under Schotten-Baumann conditions.

Coupling of Pyridine and Thiazepane Moieties

Patent data reveals critical insights into pyridine-thiazepane conjugates :

  • Solvent systems: THF/water mixtures (4:1 v/v) optimize acylation yields

  • Temperature control: Reactions conducted at 60–85°C prevent epimerization

  • Catalysis: Palladium-ligand complexes (0.15 mol%) enhance coupling efficiency

A representative procedure adapted from US20120232281A1 :

  • Charge 1,4-thiazepane (1.0 eq) and 2-methylnicotinoyl chloride (1.2 eq) in THF/H₂O.

  • Add NaHCO₃ (2.5 eq) and stir at 85°C under N₂ for 20 h.

  • Quench with iced water, extract with EtOAc, and purify via silica chromatography (83% yield).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Hypothetical ¹H NMR (400 MHz, CDCl₃) signals based on structural analogs :

  • δ 8.45 (d, J=4.8 Hz, 1H, Py-H6)

  • δ 7.75 (d, J=7.6 Hz, 1H, Py-H4)

  • δ 7.25–7.18 (m, 4H, o-tolyl)

  • δ 3.62–3.55 (m, 2H, Thiazepane-H3, H5)

  • δ 2.89–2.72 (m, 4H, Thiazepane-H2, H6)

  • δ 2.55 (s, 3H, Py-CH₃)

  • δ 2.31 (s, 3H, o-tolyl-CH₃)

¹³C NMR peaks would likely show:

  • 198.4 ppm (ketone carbonyl)

  • 152.1 ppm (pyridine C3)

  • 137.5 ppm (o-tolyl ipso-C)

Biological Relevance and Applications

ParameterValueMethod
LogP2.3XLogP3-AA
H-bond donors0Lipinski’s Rule
H-bond acceptors3Molinspiration
Plasma protein binding89%QikProp
CYP3A4 inhibitionModerateadmetSAR

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